7alpha-Hydroxycholesterol

Descripción

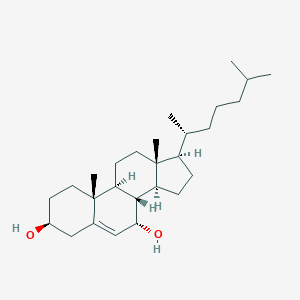

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-RVOWOUOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903965 | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-26-7 | |

| Record name | 7α-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3beta,7alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7.ALPHA.-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95D0I22I0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Pathways of 7alpha Hydroxycholesterol

Classic Bile Acid Synthesis Pathway Initiation

The classic pathway is responsible for producing approximately 90% of the total bile acids in the body. frontiersin.org It commences with the specific hydroxylation of cholesterol at the 7-alpha position, a reaction that gives rise to 7alpha-hydroxycholesterol. nih.govmdpi.com This initial conversion is a critical control point for the entire bile acid synthesis cascade. nih.govnih.gov

The enzyme exclusively responsible for the initial conversion of cholesterol to this compound in the classic pathway is Cholesterol 7alpha-hydroxylase, also known as CYP7A1. nih.govwikipedia.org

CYP7A1 is a member of the cytochrome P450 family of enzymes. wikipedia.orgbibliotekanauki.pl It is an oxidoreductase located in the membrane of the endoplasmic reticulum within liver cells (hepatocytes). nih.govwikipedia.orgmedlineplus.gov The enzyme's function is to oxidize cholesterol at the 7-alpha position, a reaction that requires specific co-factors. wikipedia.orguniprot.org As a cytochrome P-450 enzyme, its catalytic activity is dependent on the presence of NADPH, molecular oxygen, and NADPH-cytochrome P450 reductase. uniprot.orgimrpress.com

Table 1: Enzymatic Profile of Cholesterol 7alpha-Hydroxylase (CYP7A1)

| Characteristic | Description | Source(s) |

| Enzyme Name | Cholesterol 7alpha-hydroxylase; Cytochrome P450 7A1 | wikipedia.org |

| Gene | CYP7A1 | wikipedia.orgbibliotekanauki.pl |

| Location | Endoplasmic Reticulum of Hepatocytes | nih.govwikipedia.org |

| Enzyme Class | Oxidoreductase; Cytochrome P450 Monooxygenase | wikipedia.orguniprot.org |

| Reaction | Cholesterol → this compound | wikipedia.org |

| Co-factors | NADPH, O₂, NADPH-cytochrome P450 reductase | uniprot.orgimrpress.com |

Following its synthesis, this compound undergoes further modifications to become primary bile acids. The next key intermediate in this cascade is 7alpha-hydroxy-4-cholesten-3-one (B24208), commonly referred to as C4. nih.govmdpi.com

The conversion of this compound to 7alpha-hydroxy-4-cholesten-3-one (C4) is the second step in the classic bile acid synthesis pathway. medlineplus.govnih.gov This transformation involves both the oxidation of the 3β-hydroxyl group to a 3-oxo group and the isomerization of the double bond from the Δ5 to the Δ4 position. mdpi.combiorxiv.org The resulting compound, C4, is a crucial branch point intermediate, serving as the common precursor for the synthesis of the two main primary bile acids, cholic acid and chenodeoxycholic acid. nih.govimrpress.com

The enzyme that catalyzes the conversion of this compound to C4 is 3beta-hydroxy-Δ5-C27-steroid oxidoreductase/isomerase. imrpress.commdpi.com This enzyme is formally known as 3 beta-hydroxysteroid dehydrogenase type 7, encoded by the HSD3B7 gene. medlineplus.govnih.gov Located in the endoplasmic reticulum, HSD3B7 acts on 7alpha-hydroxylated sterol substrates. mdpi.comnih.gov It requires NAD+ as a cofactor to carry out the oxidation and isomerization reactions necessary to produce C4 from this compound. uniprot.org A deficiency in this enzyme disrupts the normal bile acid synthesis pathway, leading to the accumulation of intermediates and progressive liver disease. medlineplus.govbmj.com

Downstream Metabolic Conversions to Primary Bile Acids

Divergence to Cholic Acid and Chenodeoxycholic Acid Precursors

Following its synthesis, this compound is further metabolized to 7α-hydroxy-4-cholesten-3-one. nih.govwikipedia.org This intermediate stands at a critical juncture, leading to the synthesis of both major primary bile acids: cholic acid and chenodeoxycholic acid. nih.govwikipedia.org The pathway diverges based on the action of the enzyme sterol 12α-hydroxylase (CYP8B1). nih.govimrpress.com

Formation of Cholic Acid Precursors: When CYP8B1 is present and active, it hydroxylates 7α-hydroxy-4-cholesten-3-one at the 12α position. nih.govimrpress.com This leads to the formation of precursors that will ultimately be converted to cholic acid, a tri-hydroxy bile acid. nih.govresearchgate.net

Formation of Chenodeoxycholic Acid Precursors: In the absence of 12α-hydroxylation by CYP8B1, 7α-hydroxy-4-cholesten-3-one is directed towards the synthesis of chenodeoxycholic acid, a di-hydroxy bile acid. nih.govresearchgate.net

Subsequent reactions involving various enzymes, including mitochondrial sterol 27-hydroxylase (CYP27A1) for side-chain oxidation, lead to the final formation of cholic acid and chenodeoxycholic acid. nih.gov

Interplay with Alternative Bile Acid Synthesis Pathways

While the classic pathway initiated by CYP7A1 is the primary route for bile acid synthesis in humans, alternative pathways also contribute, particularly the "acidic" pathway. nih.govnih.gov This alternative route involves different initial hydroxylation steps and intersects with the classic pathway.

Role of Oxysterol 7alpha-Hydroxylase (CYP7B1)

Oxysterol 7alpha-hydroxylase, encoded by the CYP7B1 gene, is a key enzyme in the alternative bile acid synthesis pathway. nih.govmdpi.com Unlike CYP7A1, which is specific for cholesterol, CYP7B1 has a broader substrate specificity and acts on various oxysterols. researchgate.netatlasgeneticsoncology.org This enzyme is widely expressed in many tissues, including the liver and brain. atlasgeneticsoncology.orgmedlineplus.gov

CYP7B1 catalyzes the 7α-hydroxylation of 25-hydroxycholesterol (B127956). researchgate.netuniprot.org This reaction is a critical step in the alternative pathway, converting a peripherally generated oxysterol into a substrate that can be further metabolized to bile acids in the liver. mdpi.com The product of this reaction is 7alpha,25-dihydroxycholesterol (B1664703). uniprot.orguniprot.org

Similarly, CYP7B1 is responsible for the 7α-hydroxylation of 27-hydroxycholesterol (B1664032), another key substrate in the alternative pathway. researchgate.netnih.gov 27-hydroxycholesterol is primarily generated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). mdpi.com The 7α-hydroxylation of 27-hydroxycholesterol by CYP7B1 is a defining step in this alternative route to bile acid synthesis. mdpi.comportlandpress.com

7alpha-Hydroxylation of 25-Hydroxycholesterol

Contribution of 24-Hydroxycholesterol (B1141375) 7-alpha-Hydroxylase (CYP39A1)

Another important enzyme in the metabolism of oxysterols is 24-hydroxycholesterol 7-alpha-hydroxylase, encoded by the CYP39A1 gene. genecards.org This enzyme is primarily involved in the clearance of cholesterol from the brain. identifiers.orguniprot.org

CYP46A1, an enzyme found in the brain, converts cholesterol to 24-hydroxycholesterol. nih.gov This oxysterol can then cross the blood-brain barrier and is transported to the liver. nih.gov In the liver, CYP39A1 catalyzes the 7α-hydroxylation of 24-hydroxycholesterol, converting it into a form that can be incorporated into the bile acid synthesis pathway. nih.govuniprot.org While CYP39A1 can also act on 25-hydroxycholesterol and 27-hydroxycholesterol, its preference is for 24-hydroxycholesterol. nih.govwikipedia.org

Stereospecificity of Hydroxylation Events in Cholesterol Metabolism

The hydroxylation of the cholesterol molecule by cytochrome P450 enzymes is a highly specific process, both in terms of the position of hydroxylation and the stereochemistry of the introduced hydroxyl group.

The enzymes involved in the initial steps of bile acid synthesis, CYP7A1, CYP7B1, and CYP39A1, all catalyze hydroxylation at the 7α-position of the steroid nucleus. nih.gov This stereospecificity is crucial for the correct downstream modifications of the molecule and the ultimate formation of functional bile acids. The three-dimensional structures of these enzymes dictate their substrate specificity and the precise orientation of the substrate within the active site, ensuring that the hydroxylation occurs at the correct carbon atom and with the correct alpha configuration. nih.govnih.gov Similarly, the hydroxylation at other positions, such as the 12α-hydroxylation by CYP8B1 and the 27-hydroxylation by CYP27A1, are also stereospecific events. ki.seuniprot.orguniprot.org

Table 1: Key Enzymes in the Biosynthesis and Metabolism of this compound and Related Oxysterols

| Enzyme | Gene | Substrate(s) | Product(s) | Pathway |

|---|---|---|---|---|

| Cholesterol 7α-hydroxylase | CYP7A1 | Cholesterol | 7α-Hydroxycholesterol | Classic (Neutral) |

| Oxysterol 7α-hydroxylase | CYP7B1 | 25-Hydroxycholesterol, 27-Hydroxycholesterol | 7α,25-Dihydroxycholesterol, 7α,27-Dihydroxycholesterol | Alternative (Acidic) |

| 24-Hydroxycholesterol 7-alpha-hydroxylase | CYP39A1 | 24-Hydroxycholesterol | 7α,24-Dihydroxycholesterol | Alternative (Acidic) |

| Sterol 12α-hydroxylase | CYP8B1 | 7α-hydroxy-4-cholesten-3-one | Precursors of Cholic Acid | Classic (Neutral) |

| Sterol 27-hydroxylase | CYP27A1 | Cholesterol, other sterols | 27-Hydroxycholesterol | Alternative (Acidic) |

| Cholesterol 24-hydroxylase | CYP46A1 | Cholesterol | 24-Hydroxycholesterol | Brain Cholesterol Metabolism |

Regulatory Mechanisms Governing 7alpha Hydroxycholesterol Metabolism

Transcriptional and Post-Transcriptional Regulation of Cholesterol 7alpha-Hydroxylase (CYP7A1)

The expression of the CYP7A1 gene is subject to intricate control mechanisms to ensure bile acid homeostasis and prevent the accumulation of potentially toxic bile acids. wikipedia.orgnih.gov

A primary mechanism for regulating CYP7A1 is negative feedback inhibition by bile acids themselves. jci.orgcapes.gov.brexlibrisgroup.com This is largely mediated by the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. capes.gov.brexlibrisgroup.com When bile acid levels in the liver are high, they bind to and activate FXR. nih.govnih.gov

Activated FXR then induces the expression of the small heterodimer partner (SHP), another nuclear receptor that acts as a repressor. nih.govnih.gov SHP, in turn, inhibits the transcriptional activity of key activators of the CYP7A1 gene, such as hepatocyte nuclear factor 4α (HNF4α) and liver receptor homolog-1 (LRH-1). oup.comnih.gov This leads to a decrease in CYP7A1 transcription and a subsequent reduction in bile acid synthesis. jci.orgcapes.gov.br

In addition to the hepatic FXR/SHP pathway, an intestinal pathway also contributes to this feedback regulation. nih.gov In the intestine, bile acid-activated FXR stimulates the release of fibroblast growth factor 19 (FGF19) in humans (FGF15 in mice). nih.govnih.gov FGF19 travels to the liver and activates the FGF receptor 4 (FGFR4), which then suppresses CYP7A1 expression through signaling cascades involving c-Jun N-terminal kinase (JNK). oup.comnih.gov

Interestingly, studies in mice have shown that cholic acid is a significant in vivo mediator of this negative feedback loop. jci.orgcapes.gov.br The loss of cholic acid leads to a disruption in the feedback regulation of CYP7A1. jci.orgcapes.gov.br

In contrast to the inhibitory effects of bile acids, cholesterol and its oxidized derivatives, known as oxysterols, can upregulate CYP7A1 expression, particularly in rodents. oup.com This feed-forward mechanism is mediated by the liver X receptor alpha (LXRα), a nuclear receptor that senses cellular cholesterol levels. oup.comoup.com When cholesterol levels are high, oxysterols activate LXRα. wikipedia.orgoup.com

Activated LXRα forms a heterodimer with the retinoid X receptor (RXR) and binds to an LXR response element (LXRE) in the promoter region of the rodent Cyp7a1 gene, stimulating its transcription. oup.comnih.gov This leads to increased bile acid synthesis, providing a pathway for cholesterol elimination. oup.com

However, a significant species difference exists. The human CYP7A1 gene promoter lacks a functional LXRE, and therefore, it is not directly stimulated by LXRα and oxysterols in the same manner. nih.govnih.gov In human hepatocytes, activation of LXRα can even lead to the repression of CYP7A1 expression, a process that may be partially mediated by the induction of SHP. oup.com

The effect of dietary cholesterol on CYP7A1 expression is species-dependent. In rats and mice, a high-cholesterol diet generally stimulates CYP7A1 transcription, which aligns with the LXRα-mediated upregulation. nih.govmdpi.com This allows these animals to efficiently convert excess cholesterol into bile acids and resist hypercholesterolemia. oup.comoup.com

In contrast, in humans and other species like rabbits and hamsters, dietary cholesterol often has little to no stimulatory effect and can even suppress CYP7A1 expression. oup.comnih.gov Studies with transgenic mice expressing the human CYP7A1 gene have confirmed that dietary cholesterol fails to stimulate the human gene. nih.govpnas.org This difference is attributed to the lack of a responsive LXRα binding site in the human CYP7A1 promoter. nih.gov

Nutrient availability, particularly the transition between fasting and feeding states, also influences CYP7A1 regulation. In mice, fasting has been shown to induce CYP7A1 gene expression. nih.gov However, in human hepatocytes, the response to fasting signals like glucagon (B607659) is different, leading to repression of CYP7A1. nih.gov

The expression and activity of CYP7A1 exhibit a robust circadian rhythm, with peak levels typically occurring during the active (dark) phase in nocturnal animals like rats and mice. researchgate.netplos.org This diurnal variation is synchronized with the rhythmic patterns of bile flow and the secretion of bile acids, cholesterol, and phospholipids. plos.org

This rhythm is driven by the body's internal molecular clock, a system of core clock proteins like CLOCK and BMAL1 that regulate the expression of numerous genes, including those involved in metabolism. researchgate.net The liver's local clock machinery directly influences CYP7A1 expression. nih.gov Clock-controlled transcription factors, such as D-site binding protein (DBP), play a role in this regulation. nih.govahajournals.org

Disruptions to the circadian rhythm, such as those caused by irregular feeding schedules or sleep deprivation, can lead to altered CYP7A1 expression patterns and dysregulation of bile acid homeostasis. nih.govahajournals.org For instance, restricted feeding can shift the peak of CYP7A1 expression and lead to transient elevations in hepatic bile acid levels. plos.org

Several hormones play a role in modulating CYP7A1 gene expression. Glucagon, a hormone associated with the fasting state, and its second messenger, cyclic adenosine (B11128) monophosphate (cAMP), have been shown to inhibit CYP7A1 gene expression in human hepatocytes. nih.govsemanticscholar.org This inhibitory effect is mediated through the activation of protein kinase A (PKA), which then phosphorylates HNF4α. nih.govxiahepublishing.com This phosphorylation reduces the ability of HNF4α to bind to the CYP7A1 promoter, thereby suppressing its transcription. nih.govsemanticscholar.org This creates a discordant regulation where glucagon stimulates gluconeogenesis but inhibits bile acid synthesis in human liver during fasting. nih.gov

In contrast, in primary rat hepatocyte cultures, glucagon and dibutyryl cAMP have been found to decrease CYP7A1 mRNA levels. nih.gov Thyroid hormone (T3) also exhibits species-specific effects, inducing the rat Cyp7a1 gene while repressing the human CYP7A1 gene. researchgate.netnih.gov Dexamethasone, a synthetic glucocorticoid, has been shown to inhibit CYP7A1 activity. nih.gov

A host of transcription factors are integral to the complex regulation of the CYP7A1 gene.

Hepatocyte Nuclear Factor 4α (HNF4α): This liver-enriched transcription factor is crucial for the basal expression of CYP7A1. nih.govmdpi.com It binds directly to the CYP7A1 promoter and is a key target for inhibitory signals, such as those from the FXR/SHP pathway and glucagon/cAMP signaling. nih.govnih.gov

Liver Receptor Homolog-1 (LRH-1): Belonging to the NR5A2 family of nuclear receptors, LRH-1 is another important factor for the basal expression of the CYP7A1 gene and is also inhibited by SHP. nih.gov

Nuclear Factor-κB (NF-κB) and Extracellular Signal-Regulated Kinase (ERK): These signaling pathways can induce CYP7A1 expression. For example, the flavonoid naringin (B1676962) has been shown to induce CYP7A1 through the NF-κB and ERK signaling pathways in human cells. mdpi.com The FGF19 signaling pathway, which inhibits CYP7A1, also utilizes ERK and JNK signaling. nih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs): These transcription factors are key regulators of cholesterol and fatty acid synthesis. SREBP-1c, in particular, can inhibit CYP7A1 mRNA transcription, a mechanism that may be activated by elevated insulin (B600854) levels in states of insulin resistance. xiahepublishing.com SREBPs are also known to downregulate CYP7A1 when plasma cholesterol levels are low. wikipedia.org

The table below summarizes the key regulatory factors and their effects on CYP7A1 expression.

| Regulator | Primary Mediator(s) | Effect on CYP7A1 Expression | Primary Mechanism |

| Bile Acids | Farnesoid X Receptor (FXR) / Small Heterodimer Partner (SHP) | Inhibition | SHP represses HNF4α and LRH-1 transcriptional activity. oup.comnih.gov |

| Bile Acids (Intestinal) | FXR / Fibroblast Growth Factor 19 (FGF19) | Inhibition | FGF19 activates FGFR4/JNK signaling in the liver. oup.comnih.gov |

| Oxysterols (Rodents) | Liver X Receptor α (LXRα) | Upregulation | LXRα/RXR heterodimer binds to the Cyp7a1 promoter. oup.comoup.com |

| Oxysterols (Humans) | Liver X Receptor α (LXRα) | Repression | Indirectly mediated, possibly through induction of SHP. oup.com |

| Dietary Cholesterol (Rodents) | LXRα | Upregulation | Activates the LXRα pathway. nih.govmdpi.com |

| Dietary Cholesterol (Humans) | - | No significant stimulation / Repression | Human CYP7A1 promoter lacks a responsive LXRα binding site. oup.comnih.gov |

| Circadian Clock | CLOCK, BMAL1, DBP | Rhythmic Regulation | Direct transcriptional control by clock-controlled output genes. researchgate.netnih.govahajournals.org |

| Glucagon / cAMP (Humans) | Protein Kinase A (PKA) | Inhibition | PKA phosphorylates and inhibits HNF4α binding to the promoter. nih.govsemanticscholar.org |

| NF-κB / ERK | - | Upregulation | Signaling pathways can induce transcription. mdpi.com |

| HNF4α / LRH-1 | - | Basal Upregulation | Key transcription factors for basal gene expression. nih.govmdpi.com |

| SREBPs | - | Inhibition | Downregulates expression when cholesterol levels are low. wikipedia.orgxiahepublishing.com |

Epigenetic Regulation of Histone Acetylation Status

Epigenetic mechanisms, particularly the acetylation of histones, play a pivotal role in controlling the expression of the CYP7A1 gene. oup.com Histone acetylation generally leads to a more open chromatin structure, allowing transcription factors to access the DNA and initiate gene transcription. oup.comtandfonline.com Conversely, histone deacetylation results in a more compact chromatin state, which is associated with transcriptional repression. tandfonline.com

The regulation of CYP7A1 by bile acids is a prime example of this epigenetic control. Bile acids can trigger a signaling cascade that ultimately represses CYP7A1 expression. This process involves the recruitment of histone deacetylases (HDACs) to the CYP7A1 promoter. tudublin.ie Specifically, bile acids can induce the nuclear translocation of HDAC7, which then facilitates the assembly of a repressive complex including HDAC1, HDAC3, and other corepressors like SMRT and NCoR1 on the CYP7A1 gene promoter. oup.comtandfonline.com This complex mediates the deacetylation of histones, leading to the inhibition of CYP7A1 transcription. tandfonline.com

Further research has elucidated the involvement of the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. frontiersin.org Ligand-activated FXR initiates a cascade that involves the small heterodimer partner (SHP). frontiersin.org SHP, in turn, interacts with liver receptor homolog-1 (LRH-1) at the CYP7A1 promoter and recruits a corepressor complex containing SIN3A, HDAC1, and HDAC2. tudublin.iefrontiersin.org This leads to the deacetylation of histones H3 at lysines 9 and 14, contributing to the suppression of CYP7A1 expression. tudublin.ie

Studies in mouse models have shown that knockout of Hdac3 leads to increased histone acetylation at the Cyp7a1 promoter and a subsequent increase in its mRNA expression. frontiersin.org Furthermore, treatment with HDAC inhibitors like trichostatin A (TSA) and valproic acid has been shown to increase Cyp7a1 mRNA levels, highlighting the therapeutic potential of targeting histone acetylation in cholesterol metabolism. oup.com

Potential Modulation by MicroRNAs

MicroRNAs (miRNAs) are small, non-coding RNA molecules that can regulate gene expression post-transcriptionally by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), typically leading to their degradation or translational repression. nih.gov Emerging evidence suggests that miRNAs are involved in the regulation of 7alpha-hydroxycholesterol metabolism.

Several miRNAs have been identified as potential regulators of CYP7A1. For instance, the liver-enriched miR-122a and miR-422a have been reported to target CYP7A1, and silencing these miRNAs can lead to an increase in CYP7A1 gene expression. frontiersin.org Another study identified miR-185 as a modulator of CYP7A1-mediated cholesterol and bile acid metabolism through its regulation of FoxO1. nih.gov

The interplay between miRNAs and other regulatory pathways adds another layer of complexity. For example, activation of FXR can induce the expression of the RNA binding protein ZFP36L1, which destabilizes Cyp7a1 mRNA by binding to its 3'-UTR. nih.gov This represents a SHP-independent mechanism for the rapid inhibition of CYP7A1 expression. nih.gov

A study focusing on osteoarthritis, a condition linked to metabolic syndrome, found that miR-10a-3p can improve cartilage degeneration by regulating the CH25H-CYP7B1-RORα mediated cholesterol metabolism pathway. frontiersin.org This highlights the potential for miRNAs to influence cholesterol metabolism in various physiological and pathological contexts.

| MicroRNA | Target/Associated Pathway | Effect on this compound Metabolism |

| miR-122a | CYP7A1 | Silencing induces CYP7A1 expression. frontiersin.org |

| miR-422a | CYP7A1 | Silencing induces CYP7A1 expression. frontiersin.org |

| miR-185 | FoxO1 (regulator of CYP7A1) | Modulates CYP7A1-mediated cholesterol-bile acid metabolism. nih.gov |

| miR-10a-3p | CH25H-CYP7B1-RORα pathway | Improves cartilage degeneration by regulating this pathway. frontiersin.org |

Regulation of Other 7alpha-Hydroxylases (CYP7B1, CYP39A1)

CYP7B1 , or oxysterol 7alpha-hydroxylase, is involved in the "acidic" or alternative pathway of bile acid synthesis, where it 7alpha-hydroxylates oxysterols like 27-hydroxycholesterol (B1664032) and 25-hydroxycholesterol (B127956). nih.govnih.gov Unlike CYP7A1, which is primarily found in the liver, CYP7B1 is more widely expressed. researchgate.net

The regulation of CYP7B1 differs significantly from that of CYP7A1. In primary rat hepatocytes, CYP7B1 activity is decreased by certain bile acids such as taurocholic acid and taurodeoxycholic acid. nih.gov Inhibition of cholesterol synthesis also suppresses CYP7B1 activity, while the addition of cholesterol increases it. nih.gov Hormonal regulation is also evident, with estrogens and androgens shown to regulate CYP7B1 in certain cell types. diva-portal.org Furthermore, CYP7B1 expression is subject to epigenetic control, with its promoter being methylated in some cancer cell lines. frontiersin.org

CYP39A1 , also known as 24-hydroxycholesterol (B1141375) 7alpha-hydroxylase, is responsible for the 7alpha-hydroxylation of 24S-hydroxycholesterol, a key step in cholesterol elimination from the brain. nih.govfrontiersin.org Its expression is most prominent in the liver. nih.gov The regulation of CYP39A1 is less understood compared to CYP7A1 and CYP7B1. Some studies suggest it may be regulated by the orphan nuclear receptor RORα. researchgate.net Limited data also points to epigenetic regulation, with potential hypermethylation in certain cancers and altered expression in response to HDAC inhibitors in the brain. frontiersin.org

Species-Specific Regulatory Divergences

The regulation of this compound metabolism exhibits notable differences across various species. These divergences are apparent in the response to regulatory signals and the relative importance of different metabolic pathways.

For instance, the human CYP7A1 gene is more responsive to repression by bile acids and less so to stimulation by hormones compared to the rat gene. imrpress.com This may contribute to the lower levels of cholesterol 7alpha-hydroxylase activity and mRNA expression observed in human liver compared to rat liver. imrpress.com

In hamsters, cholesterol 7alpha-hydroxylase activity is lower in females than in males, suggesting a less prominent role for the neutral bile acid pathway in females of this species. nih.gov In male hamsters, the activity of this enzyme increases with age. nih.gov

The conversion of this compound to 7-ketocholesterol (B24107) also shows species differences among vertebrates, including various rodent species. ebi.ac.uk This is significant because 7-ketocholesterol can act as a potent inhibitor of cholesterol 7alpha-hydroxylase, suggesting the existence of alternative regulatory mechanisms for bile acid synthesis in species like humans and hamsters where this conversion occurs. ebi.ac.uk

Furthermore, the types of bile acids synthesized vary among species. imrpress.com Rodents, for example, produce muricholic acids as major primary bile acids, resulting in a more hydrophilic bile acid pool compared to the more hydrophobic pool in humans. nih.gov These differences in bile acid composition can impact the feedback regulation of bile acid synthesis. nih.gov

Enzymatic Activity Modulation by Drugs and Sterols

The activity of 7alpha-hydroxylases can be modulated by a variety of exogenous and endogenous compounds, including drugs and various sterols. This modulation can occur through direct inhibition or induction of the enzymes.

Several drugs have been shown to inhibit cholesterol 7alpha-hydroxylase activity. In studies using rat liver microsomes, proadifen, metyrapone (B1676538), and aminoglutethimide (B1683760) were found to be significant inhibitors. nih.gov Proadifen acts as an irreversible inhibitor, while metyrapone exhibits noncompetitive inhibition and 7beta-hydroxycholesterol (B24108) shows competitive inhibition. nih.gov The inhibition of this enzyme by drugs like metyrapone and aminoglutethimide, which are used to manage conditions of excessive cortisol production, suggests that such treatments could also affect bile acid synthesis. nih.gov Ketoconazole-associated hepatotoxicity is also thought to involve the inhibition of CYP7A1. wikipedia.org Conversely, drugs like cholestyramine, a bile acid sequestrant, induce the stimulation of cholesterol 7alpha-hydroxylase. nih.gov

Various sterols and oxysterols can also modulate 7alpha-hydroxylase activity. 7beta-hydroxycholesterol and 7-ketocholesterol are known inhibitors of cholesterol 7alpha-hydroxylase. nih.gov In hamster liver microsomes, 7beta-hydroxycholesterol and 5alpha-cholestan-3beta-ol (cholestanol) were identified as strong inhibitors of both cholesterol 7alpha-hydroxylase and sterol 27-hydroxylase. nih.govsigmaaldrich.com These findings suggest that a hydroxyl group at the 7alpha position is not a strict requirement for inhibition. nih.gov

| Compound | Effect on Cholesterol 7alpha-Hydroxylase (CYP7A1) |

| Proadifen | Significant inhibition (irreversible) nih.gov |

| Metyrapone | Significant inhibition (noncompetitive) nih.gov |

| Aminoglutethimide | Significant inhibition nih.gov |

| 7beta-Hydroxycholesterol | Significant inhibition (competitive) nih.gov |

| 7-Ketocholesterol | Significant inhibition nih.gov |

| Cholestyramine | Stimulation nih.gov |

| 5alpha-Cholestan-3beta-ol | Strong inhibition nih.govsigmaaldrich.com |

| Chenodeoxycholic acid | Inhibition nih.gov |

Physiological and Pathophysiological Roles of 7alpha Hydroxycholesterol

Contribution to Systemic Cholesterol Homeostasis

7alpha-Hydroxycholesterol, a primary cholesterol metabolite, plays a pivotal role in maintaining the body's cholesterol balance. Its formation is the initial and rate-limiting step in the classic pathway of bile acid synthesis, a major route for cholesterol elimination. focusbiomolecules.comebi.ac.ukwikipedia.org

Central Role in Reverse Cholesterol Transport Pathway

Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. mdpi.com this compound is a key intermediate in this pathway. The conversion of cholesterol to this compound in the liver, catalyzed by the enzyme cholesterol 7alpha-hydroxylase (CYP7A1), commits cholesterol to the bile acid synthesis pathway. mdpi.comwikipedia.org This process is crucial for preventing the accumulation of cholesterol in tissues, which can lead to the development of atherosclerosis. mdpi.com The subsequent conversion of these bile acids allows for their excretion in feces, representing a significant route for cholesterol removal from the body. mdpi.com

Direct and Indirect Effects on Cholesterol Levels

The production of this compound directly reduces the pool of cholesterol within the liver. This decrease in hepatic cholesterol levels can trigger a series of regulatory responses aimed at maintaining cholesterol homeostasis. One such response is the increased expression of the low-density lipoprotein (LDL) receptor on the surface of liver cells. This upregulation enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma cholesterol levels.

Conversely, the feedback regulation of bile acid synthesis also indirectly influences cholesterol levels. Bile acids themselves can modulate the activity of CYP7A1, the enzyme responsible for producing this compound. wikipedia.org High concentrations of bile acids returning to the liver via the enterohepatic circulation inhibit CYP7A1 activity, thus reducing the conversion of cholesterol to bile acids. wikipedia.org This feedback loop ensures that bile acid production is tightly controlled, which in turn impacts the rate of cholesterol catabolism.

Indicator of Hepatic Bile Acid Synthesis Rate

The serum concentration of this compound is considered a reliable marker for the rate of bile acid synthesis in the liver. ebi.ac.uknih.gov Its formation is the rate-determining step in the primary bile acid synthesis pathway. focusbiomolecules.comebi.ac.ukwikipedia.org Therefore, its levels in the blood reflect the activity of the enzyme cholesterol 7alpha-hydroxylase (CYP7A1). nih.gov

Studies have demonstrated a strong correlation between serum this compound concentrations and the fecal excretion of bile acids, which is a direct measure of bile acid synthesis. For instance, in patients with advanced liver cirrhosis, a condition associated with impaired liver function, serum levels of this compound were found to be significantly lower than in healthy individuals. nih.gov Conversely, administration of cholestyramine, a bile acid sequestrant that interrupts the enterohepatic circulation and stimulates bile acid synthesis, leads to a marked increase in serum this compound levels. nih.gov While it can be used to assess changes in the rate of bile acid synthesis, it is not precise enough to calculate the exact rate of synthesis. nih.gov

Another important intermediate in the bile acid synthesis pathway, 7alpha-hydroxy-4-cholesten-3-one (B24208) (C4), which is formed from this compound, is also used as a surrogate serum marker for bile acid synthesis. nih.govresearchgate.net

Modulation of Nuclear Receptor Activity

This compound and other oxysterols act as signaling molecules that can modulate the activity of nuclear receptors, which are key transcriptional regulators of genes involved in lipid metabolism.

Ligand Activity for Liver X Receptors (LXR)

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cholesterol sensors. nih.govjpp.krakow.pl When cellular cholesterol levels are high, certain oxysterols, which are oxidized derivatives of cholesterol, bind to and activate LXRs. jpp.krakow.plnih.govijpsonline.com While this compound itself is not considered a primary LXR ligand, its production is intricately linked to LXR signaling. The activation of LXRs by other oxysterols, such as 24(S)-hydroxycholesterol and 22(R)-hydroxycholesterol, leads to the upregulation of the CYP7A1 gene, which in turn increases the synthesis of this compound and promotes the conversion of cholesterol to bile acids. wikipedia.orgnih.govnih.gov This represents a feed-forward mechanism to enhance cholesterol catabolism when cholesterol levels are elevated. wikipedia.org

Interaction with Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is another nuclear receptor that plays a critical role in bile acid and lipid homeostasis. researchgate.netijbs.com Bile acids are the primary physiological ligands for FXR. capes.gov.brnih.gov When bile acid levels are high, they bind to and activate FXR. nih.gov Activated FXR then initiates a transcriptional cascade that ultimately leads to the repression of the CYP7A1 gene. researchgate.netnih.gov This negative feedback mechanism is crucial for preventing the overaccumulation of potentially toxic bile acids. wikipedia.orgresearchgate.net

The interaction is indirect. FXR activation induces the expression of another nuclear receptor, the small heterodimer partner (SHP). physiology.org SHP, in turn, inhibits the activity of transcription factors that are necessary for CYP7A1 gene expression, thereby downregulating the production of this compound and subsequent bile acid synthesis. researchgate.netphysiology.org

Effects on Retinoic Acid Receptor-Related Orphan Receptors (RORs)

7α-Hydroxycholesterol has been identified as a high-affinity ligand for the Retinoic Acid Receptor-Related Orphan Receptors alpha (RORα) and gamma (RORγ). nih.gov These nuclear receptors are involved in regulating various physiological processes, including development, metabolism, and immune function. nih.govmdpi.com

Research has demonstrated that 7-oxygenated sterols, including 7α-hydroxycholesterol, directly bind to the ligand-binding domains of both RORα and RORγ with a high affinity (K(i) approximately 20 nM). nih.govnih.gov This binding modulates the interaction with coactivators and results in the suppression of the constitutive transcriptional activity of these receptors. nih.govmdpi.comnih.gov Specifically, 7α-hydroxycholesterol has been shown to repress the ability of RORα and RORγ to activate the transcription of target genes. nih.gov

One of the key roles of 7α-hydroxycholesterol in this context is its function as an intermediate in bile acid metabolism. nih.govnih.gov By acting as a ligand for RORα and RORγ, it can modulate the expression of ROR target genes, such as Glucose-6-Phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase. nih.govnih.gov For instance, studies in primary mouse hepatocytes have shown that 7α-hydroxycholesterol can suppress glucose output by repressing the expression of these genes in a RORα- and RORγ-dependent manner. nih.govnih.gov This suggests that RORα and RORγ may function as sensors for 7-oxygenated sterols like 7α-hydroxycholesterol. nih.govnih.gov

It's important to note that while cholesterol and cholesterol sulfate (B86663) have been found in the ligand-binding pocket of RORs, their role as modulators is not entirely clear. google.com However, the evidence for 7-oxygenated derivatives of cholesterol, such as 7α-hydroxycholesterol, acting as modulators of ROR activity is more definitive. google.com

Involvement in Oxidative Stress and Lipid Peroxidation Processes

7α-Hydroxycholesterol is recognized as a biomarker for oxidative stress and lipid peroxidation. medchemexpress.comhmdb.calmdb.ca Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This can lead to the oxidation of lipids, a process known as lipid peroxidation, resulting in the formation of various byproducts, including oxysterols like 7α-hydroxycholesterol. hmdb.ca

The presence of 7α-hydroxycholesterol and other oxysterols is often indicative of oxidative damage. hmdb.ca For example, increased levels of cholesterol oxides have been described as biomarkers of oxidative stress in individuals with impaired glucose tolerance and diabetes. hmdb.ca These compounds are found in oxidized low-density lipoproteins (LDL) and are abundant in atherosclerotic plaques, suggesting their participation in the inflammatory processes associated with atherosclerosis. hmdb.canih.gov

While some lipid peroxidation products can induce cellular adaptive responses to oxidative stress at low concentrations, higher concentrations are often associated with cytotoxicity. scienceopen.com For instance, 7β-hydroxycholesterol, a stereoisomer of 7α-hydroxycholesterol, has been shown to induce cell death associated with oxidative stress, characterized by an overproduction of lipid peroxidation products. nih.gov In contrast, 7α-hydroxycholesterol did not show the same level of induction of superoxide (B77818) anion production or lipid peroxidation in some studies. nih.gov

Influence on Inflammatory Signaling Pathways

7α-Hydroxycholesterol plays a significant role in modulating inflammatory responses, particularly through its effects on immune cells like monocytes and macrophages. nih.govnih.gov

Induction of Interleukin-8 Expression in Monocytes/Macrophages

7α-Hydroxycholesterol has been shown to induce the expression of Interleukin-8 (IL-8), a potent pro-inflammatory chemokine, in monocytes and macrophages. nih.govresearchgate.net Studies have demonstrated that treatment of monocytic cells, such as THP-1 cells, with 7α-hydroxycholesterol leads to an enhancement of both the transcript levels of IL-8 and the secretion of the IL-8 protein. nih.govresearchgate.net This effect appears to be specific, as its stereoisomer, 7β-hydroxycholesterol, did not induce IL-8 expression in the same manner. nih.gov

The induction of IL-8 by 7α-hydroxycholesterol is a complex process involving multiple signaling pathways. Research indicates that this process is dependent on de novo protein synthesis, as it is inhibited by cycloheximide. nih.gov Furthermore, the PI3K/Akt and MEK/ERK signaling pathways are crucially involved. nih.govmdpi.com Pharmacological inhibitors of these pathways have been shown to almost completely block the 7α-hydroxycholesterol-induced expression of IL-8. nih.gov

Interestingly, the C5a receptor (CD88) has been identified as a key player in this process. 7α-hydroxycholesterol upregulates the expression of the C5a receptor, and a specific antagonist of this receptor can inhibit the induction of IL-8 in a dose-dependent manner. nih.govresearchgate.net This suggests that the inflammatory effects of 7α-hydroxycholesterol are, at least in part, mediated through the C5a receptor signaling pathway.

Cellular Effects of Oxysterols, Including Apoptosis Induction

Oxysterols, including 7α-hydroxycholesterol, can exert a variety of effects on cells, with apoptosis, or programmed cell death, being a significant outcome. mdpi.comcaymanchem.com The specific cellular response can vary depending on the type of oxysterol, its concentration, and the cell type involved. nih.gov

While some oxysterols like 7β-hydroxycholesterol and 7-ketocholesterol (B24107) are potent inducers of apoptosis, the effect of 7α-hydroxycholesterol is often reported to be less severe. nih.govnih.gov Studies comparing the effects of C7-oxidized oxysterols have shown that 7β-hydroxycholesterol and 7-ketocholesterol induce a clear apoptotic process characterized by nuclear condensation and fragmentation, loss of mitochondrial membrane potential, and activation of caspases. nih.govnih.gov In contrast, 7α-hydroxycholesterol has been observed to cause only a slight inhibition of cell growth under similar conditions. nih.gov

However, 7α-hydroxycholesterol is not without cytotoxic effects. At certain concentrations, it can induce cytotoxicity in various cell lines. For instance, it has shown cytotoxic activity against 158N and C6 cells with IC50 values of approximately 15 μM and 40 μM, respectively. medchemexpress.com It has also been shown to increase the levels of adhesion molecules like ICAM-1, VCAM-1, and E-selectin in human umbilical vein endothelial cells, which can contribute to inflammatory processes. caymanchem.com

7alpha Hydroxycholesterol in Disease Mechanisms and Biomarker Applications

Liver Diseases and Dysregulation of Bile Acid Synthesis

7alpha-Hydroxycholesterol (7α-OHC) is the initial and rate-limiting product in the classic pathway of bile acid synthesis, a process catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.govwikipedia.org Its serum levels serve as a surrogate marker for the rate of hepatic bile acid production. nih.govamegroups.orgmayocliniclabs.com Dysregulation of this pathway is a key feature in various liver diseases.

Bile Acid Synthesis Disorders

Inborn errors of bile acid synthesis are a group of rare genetic disorders that can cause severe liver disease in infants and children. nih.gov One of the most common defects involves the enzyme 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7), which is responsible for the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one (C4). medlineplus.govorpha.net Mutations in the HSD3B7 gene lead to an impaired conversion process. medlineplus.gov This results in the accumulation of abnormal bile acids that are hepatotoxic and cannot be properly transported out of the liver, leading to cholestasis, a condition where bile flow is reduced or stopped. nih.govmedlineplus.gov The clinical presentation often includes jaundice, an enlarged liver (hepatomegaly), and progressive liver disease that can lead to cirrhosis and death in childhood if untreated. medlineplus.gov

Another critical, though rarer, defect is a deficiency in the oxysterol 7α-hydroxylase enzyme (CYP7B1), which is active in the alternative "acidic" pathway of bile acid synthesis. nih.govjci.org A deficiency in this enzyme also leads to the accumulation of hepatotoxic unsaturated monohydroxy bile acids and a lack of primary bile acids, causing severe cholestatic liver disease in newborns. nih.gov In contrast, a deficiency in CYP7A1, the rate-limiting enzyme of the classic pathway, is associated with a hypercholesterolemic phenotype, premature atherosclerosis, and gallstone disease, but not typically severe neonatal liver disease, suggesting the alternative pathway can compensate to some degree. nih.govjci.org

Table 1: Selected Inborn Errors of Bile Acid Synthesis Involving 7α-Hydroxycholesterol Metabolism

| Disorder | Deficient Enzyme | Gene | Metabolic Consequence | Key Clinical Features |

| Congenital Bile Acid Synthesis Defect Type 1 | 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase | HSD3B7 | Impaired conversion of 7α-hydroxycholesterol; accumulation of abnormal bile acids. medlineplus.gov | Cholestasis, hepatomegaly, cirrhosis, fat-soluble vitamin malabsorption. medlineplus.gov |

| Oxysterol 7α-Hydroxylase Deficiency | Oxysterol 7α-hydroxylase | CYP7B1 | Accumulation of hepatotoxic unsaturated monohydroxy bile acids; lack of primary bile acids. nih.gov | Severe neonatal cholestasis, cirrhosis, liver failure. nih.gov |

| Cholesterol 7α-Hydroxylase Deficiency | Cholesterol 7α-hydroxylase | CYP7A1 | Decreased bile acid synthesis from cholesterol via the classic pathway. nih.govjci.org | Hypercholesterolemia, premature atherosclerosis, gallstone disease. nih.govjci.org |

Chronic Hepatitis and Liver Cirrhosis

The measurement of serum 7α-hydroxycholesterol offers insights into the functional capacity of the liver in chronic liver diseases. Research has shown a distinct difference in 7α-OHC levels between patients with chronic hepatitis and those with liver cirrhosis. In patients with chronic hepatitis, bile acid synthesis appears to be well-preserved, with serum 7α-OHC levels remaining comparable to those of healthy individuals. nih.govnii.ac.jp However, in patients with liver cirrhosis, serum 7α-OHC levels are significantly reduced. nih.govnii.ac.jp

This decrease in 7α-OHC correlates with the severity of cirrhosis. For instance, patients with more advanced cirrhosis (Child-Pugh class B and C) exhibit markedly lower levels of 7α-OHC compared to those with compensated cirrhosis (Child-Pugh class A). nih.govnii.ac.jp Studies have demonstrated a significant correlation between serum 7α-OHC levels and other established markers of liver function, including serum albumin, cholinesterase, total bile acids, and the indocyanine green (ICG) retention rate. nih.govnii.ac.jp This suggests that as liver function deteriorates in cirrhosis, the capacity for bile acid synthesis diminishes, which is reflected by the falling levels of its precursor, 7α-OHC. A cholestyramine loading test, which stimulates bile acid production, has further confirmed that while patients with chronic hepatitis have sufficient hepatic reserve for bile acid synthesis, this capacity is significantly decreased in those with compensated cirrhosis. nih.gov

Table 2: Serum 7α-Hydroxycholesterol Levels in Chronic Liver Disease

| Patient Group | Number of Subjects (n) | Mean Serum 7α-Hydroxycholesterol (pmol/mL ± SD) | Key Finding |

| Control Subjects | 18 | 237 ± 97 | Baseline for comparison. nih.gov |

| Chronic Hepatitis | 21 | 262 ± 102 | Levels are fully retained, similar to controls. nih.gov |

| Liver Cirrhosis | 23 | 78 ± 59 | Levels are significantly lower than controls and chronic hepatitis patients. nih.gov |

Liver Regeneration Assessment

The ability of the liver to regenerate after surgical resection (hepatectomy) is critical for patient outcomes. Serum 7α-hydroxycholesterol has been investigated as a biomarker to assess this regenerative capacity. nih.govebi.ac.uk Following hepatectomy, serum levels of 7α-OHC typically decrease, reaching their lowest point between the first and seventh postoperative days, before beginning to increase again around day 14. nih.gov

The extent of this decrease and the subsequent recovery are indicative of the liver's functional reserve. Patients who undergo a major hepatic resection (more than 50% of the liver removed) show sustained low levels of 7α-OHC for up to 21 days post-surgery compared to those with smaller resections. nih.gov Similarly, patients who required preoperative external biliary drainage, a procedure often necessitated by obstructive jaundice that can impair liver function, also exhibit lower postoperative 7α-OHC levels. nih.gov These findings suggest that the determination of serum 7α-OHC can be a useful tool for monitoring the liver's capacity for bile acid synthesis during the critical period of regeneration after hepatectomy. nih.govuni-regensburg.de

Cholestasis and Drug-Induced Cholestasis

Cholestasis, the impairment of bile formation and/or flow, can result from various causes, including physical obstruction of the bile ducts (obstructive jaundice) or as a side effect of certain medications (drug-induced cholestasis, or DILI). nih.govexplorationpub.com In patients with obstructive jaundice, the blockage prevents bile acids from reaching the intestine, leading to their accumulation in the liver and a feedback inhibition of their synthesis. ekb.eg This is reflected by significantly lower serum levels of 7α-hydroxycholesterol compared to healthy controls. nih.gov

Following the relief of the obstruction via biliary drainage, the recovery of liver function can be monitored by measuring serum 7α-OHC. nih.gov In patients with reversible liver dysfunction, serum 7α-OHC levels begin to rise, correlating well with the excretion of bile acids into the bile. nih.gov This indicates that the liver is regaining its capacity for bile acid synthesis. Therefore, serum 7α-OHC can serve as a valuable parameter for assessing hepatic functional recovery in these patients. nih.gov Drug-induced cholestasis is a significant form of DILI, caused by various medications such as certain antibiotics and anabolic agents, which can disrupt bile acid transport and metabolism, leading to liver damage. explorationpub.com

Non-alcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)

NAFLD is the most common chronic liver disease and can progress from simple fat accumulation (steatosis) to the more severe form, NASH, which involves inflammation and fibrosis. nih.gov Dysregulation of cholesterol and bile acid metabolism is increasingly recognized as a key factor in the progression from NAFLD to NASH. amegroups.orgmdpi.com The conversion of excess hepatic cholesterol to bile acids is a crucial protective mechanism against cholesterol-induced lipotoxicity. nih.gov

The enzyme CYP7A1, which produces 7α-hydroxycholesterol, plays a central role in this process. nih.gov Studies suggest that maintaining bile acid and cholesterol homeostasis is important for protecting against liver injury. nih.gov In NASH, the entire process of bile acid synthesis and signaling can be altered. The alternative pathway of bile acid synthesis, initiated by the enzyme CYP27A1 and involving CYP7B1, is also implicated in the pathophysiology of NASH. nih.govmdpi.com Alterations in the expression and activity of these enzymes can shift the balance of bile acid species and contribute to the inflammation and fibrosis characteristic of NASH. mdpi.commdpi.com

Lipid Metabolism Disorders and Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques, rich in lipids like cholesterol, within the artery walls. While elevated low-density lipoprotein (LDL) cholesterol is a well-established risk factor, research indicates that specific cholesterol metabolites, or oxysterols, may also play a direct role in the disease process. nih.govresearchgate.net

Studies have found that normocholesterolemic patients with atherosclerosis have significantly higher serum concentrations of 7α-hydroxycholesterol compared to healthy subjects. nih.govebi.ac.uk This suggests that in some individuals, the absolute level of total or LDL cholesterol may not fully capture the underlying lipid metabolism disorder. Instead, elevated 7α-OHC could be a more sensitive marker of disturbed cholesterol homeostasis that contributes to atherosclerotic risk. nih.gov Furthermore, 7α-hydroxycholesterol itself may possess pro-inflammatory properties, potentially promoting the progression of atherosclerosis by upregulating the production of chemokines and matrix metalloproteinases in macrophages. mayflowerbio.com This highlights its dual role as both a biomarker and a potential bioactive molecule in the pathology of atherosclerosis.

Relevance in Normocholesterolemic Atherosclerotic Patients

Interestingly, elevated serum concentrations of this compound have been identified in atherosclerotic patients who are normocholesterolemic, meaning their total cholesterol or LDL levels are within the normal range. ebi.ac.uknih.gov This finding suggests that this compound could serve as a more sensitive marker for lipid metabolism disorders and atherosclerotic risk than traditional lipid panels in this specific patient population. ebi.ac.uknih.gov In a study of normocholesterolemic patients undergoing endarterectomy for atherosclerosis, serum levels of both 7alpha- and 7beta-hydroxycholesterol (B24108) were found to be high compared to healthy subjects. ebi.ac.uknih.gov

The presence of these oxysterols, which are products of cholesterol oxidation, points towards ongoing oxidative stress and inflammatory processes within the arterial wall, which are central to the development of atherosclerosis. focusbiomolecules.comhmdb.ca In these patients, treatment with statins was observed to normalize the circulating levels of this compound, suggesting a potential therapeutic benefit beyond simple LDL reduction. ebi.ac.uknih.gov This highlights the compound's potential role not just as a biomarker but also as a participant in the pathophysiology of atherosclerosis, even in the absence of overt hypercholesterolemia. ebi.ac.uknih.gov

Cerebrotendinous Xanthomatosis (CTX)

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disease caused by mutations in the CYP27A1 gene, which encodes the enzyme sterol 27-hydroxylase. doctorabad.comnih.gov This enzymatic defect disrupts the alternative pathway of bile acid synthesis, leading to a complex dysregulation of cholesterol metabolism and the accumulation of specific sterols in various tissues. doctorabad.comwikipedia.org

Elevated Levels as Optimal Biochemical Markers for Diagnosis and Treatment Evaluation

In CTX, the deficiency of sterol 27-hydroxylase leads to reduced production of chenodeoxycholic acid (CDCA). doctorabad.comwikipedia.org The resulting lack of negative feedback dramatically upregulates the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. doctorabad.commdpi.com This upregulation causes a massive overproduction and accumulation of this compound and its subsequent metabolite, 7α-hydroxy-4-cholesten-3-one. mdpi.com

Consequently, elevated plasma levels of this compound and particularly 7α-hydroxy-4-cholesten-3-one are now considered optimal biochemical markers for both the diagnosis of CTX and the evaluation of treatment efficacy. mdpi.comnih.govresearchgate.net These markers are often more sensitive and specific than the traditional diagnostic marker, cholestanol (B8816890). nih.gov For instance, the mean plasma concentration of 7α-hydroxy-4-cholesten-3-one in untreated CTX patients can be over 100-fold higher than in unaffected individuals. researchgate.net Monitoring the levels of these markers allows for precise assessment of the biochemical response to therapy with CDCA, which aims to normalize their concentrations. mdpi.comnih.gov

Accumulation and Pathophysiological Contribution to Cholestanol Synthesis in CTX

The profound accumulation of 7alpha-hydroxylated intermediates is a key pathophysiological feature of CTX. nih.govresearchgate.net Research has revealed a novel pathway for the biosynthesis of cholestanol, a sterol that accumulates to toxic levels in the brain and tendons of CTX patients, which involves 7alpha-hydroxylated C27-steroids as precursors. nih.govresearchgate.net This pathway, which under normal conditions accounts for less than 30% of cholestanol formation, becomes significantly accelerated in CTX due to the high concentration of 7alpha-hydroxylated bile acid intermediates in the liver. nih.govresearchgate.net

Specifically, this compound and its derivative 7α-hydroxy-4-cholesten-3-one are key intermediates in this accelerated pathway to cholestanol. nih.gov The conversion of these intermediates contributes substantially to the massive accumulation of cholestanol that characterizes the disease. nih.gov Studies involving labeled cholesterol administered to a CTX patient confirmed that this pathway is markedly accelerated, providing a direct link between the accumulation of this compound and the synthesis of the neurotoxic compound cholestanol. nih.gov

Alterations in Related Metabolites (e.g., 7alpha,12alpha-dihydroxycholest-4-en-3-one) in CTX

Beyond this compound, CTX is characterized by striking alterations in a profile of related metabolites. mdpi.comnih.gov Due to the upregulation of CYP7A1 and subsequent enzymes in the pathway, there is a significant increase in downstream products. mdpi.com One of the most prominently elevated metabolites in the serum and cerebrospinal fluid (CSF) of untreated CTX patients is 7alpha,12alpha-dihydroxycholest-4-en-3-one (B25033). nih.govswansea.ac.uk

Metabolic profiling studies have shown that the mean serum levels of 7alpha,12alpha-dihydroxycholest-4-en-3-one can be elevated by as much as 11,000-fold in untreated patients compared to healthy controls. swansea.ac.uk In CSF, its concentration can be 350-fold higher. swansea.ac.uk This dramatic elevation makes it a highly sensitive biomarker for CTX, sometimes even more so than cholestanol or this compound itself. nih.govswansea.ac.uk The measurement of this and other related metabolites, such as 7α-hydroxy-4-cholesten-3-one, provides a comprehensive biochemical signature for the disease. mdpi.commayocliniclabs.com

| Metabolite | Fluid | Average Fold-Increase in Untreated CTX | Reference |

|---|---|---|---|

| This compound | Serum | 14-fold | swansea.ac.uk |

| 7alpha-hydroxy-4-cholesten-3-one (B24208) | Serum | ~100-fold | researchgate.netswansea.ac.uk |

| 5alpha-Cholestanol | Serum & CSF | ~10-fold | swansea.ac.uk |

| 7alpha,12alpha-dihydroxycholest-4-en-3-one | Serum | ~11,000-fold | swansea.ac.uk |

| 7alpha,12alpha-dihydroxycholest-4-en-3-one | CSF | ~350-fold | swansea.ac.uk |

Metabolic Syndrome and Diabetes Mellitus

This compound is also recognized as a biomarker of oxidative stress, a condition implicated in the pathophysiology of both metabolic syndrome and diabetes mellitus. hmdb.canih.gov Oxidative stress leads to the non-enzymatic oxidation of cholesterol, producing a variety of cholesterol oxides, or oxysterols. nih.gov Studies have evaluated the levels of these oxysterols in individuals with impaired glucose tolerance and diagnosed diabetes. hmdb.canih.gov

In studies of patients with type 1 and type 2 diabetes, the total levels of cholesterol oxides were found to be elevated compared to non-diabetic subjects. nih.gov While other oxysterols like 7beta-hydroxycholesterol showed more significant increases in type 2 diabetes, this compound is part of the panel of cholesterol oxides considered indicative of systemic oxidative stress in these conditions. nih.gov The infusion of this compound in isolated rat livers from diabetic models showed alterations in the profile of secreted bile acids, suggesting that changes in its levels can influence metabolic pathways affected by diabetes. nih.gov Therefore, its measurement can contribute to understanding the degree of oxidative damage in metabolic disorders. medchemexpress.com

Biomarker of Oxidative Stress in Impaired Glucose Tolerance and Diabetes

This compound, a cholesterol oxide, has emerged as a significant biomarker for oxidative stress, particularly in conditions of impaired glucose tolerance and diabetes mellitus. hmdb.calmdb.ca Oxidative stress is a key player in the pathophysiology of diabetes, and the measurement of cholesterol oxidation products like this compound can serve as an indicator of lipid oxidative damage. ebi.ac.uknih.gov

Studies have evaluated the plasma levels of various cholesterol oxides in individuals with type 1 diabetes, type 2 diabetes, and impaired glucose tolerance (IGT). nih.gov These studies have quantified serum levels of several oxysterols, including this compound, to assess their viability as biomarkers. nih.gov The findings indicate that cholesterol oxides are indeed suitable biomarkers of oxidative stress and could be valuable in clinical settings to monitor the effects of treatments on lipid peroxidation in diabetic patients. ebi.ac.uknih.gov In patients with type 2 diabetes and advanced carotid atherosclerosis, plasma levels of this compound were found to be significantly increased, further solidifying its association with oxidative stress in diabetic conditions. medrxiv.org

Implications in Glucose and Energy Homeostasis

The synthesis of this compound is the initial and rate-limiting step in the classic pathway of bile acid synthesis, a process crucial for cholesterol homeostasis. wikipedia.orgdiabetesjournals.org This conversion is catalyzed by the enzyme cholesterol 7-alpha-hydroxylase (CYP7A1). wikipedia.orgnih.gov Bile acids, the downstream products of this compound, are not only essential for lipid digestion but also act as signaling molecules that regulate lipid, glucose, and energy metabolism. nih.govresearchgate.net

The regulation of bile acid synthesis has significant implications for metabolic control. For instance, glucose signaling can induce the transcription of the CYP7A1 gene, thereby increasing bile acid synthesis. This connection highlights a metabolic link between glucose, lipid, and energy homeostasis under both normal and diabetic conditions. wikipedia.org Bile acids activate specific receptors, such as the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), which are key regulators of glucose homeostasis. elsevier.esrupress.org By modulating these signaling pathways, bile acids influence processes like hepatic gluconeogenesis, glycogen (B147801) synthesis, and intestinal incretin (B1656795) secretion. researchgate.netrupress.org The alteration of the bile acid pool composition, which is initiated by the formation of this compound, can therefore impact glucose tolerance and insulin (B600854) sensitivity. diabetesjournals.orgmdpi.com

Neurological Disorders

Reflection of Blood-Brain Barrier Dysfunction

In the context of neurological disorders, oxysterols, including metabolites of this compound, provide valuable information regarding the integrity of the blood-brain barrier (BBB). ki.se A key metabolite, 7alpha-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA), which is formed in the brain from 27-hydroxycholesterol (B1664032), has been identified as a potential diagnostic marker for a dysfunctional BBB. nih.govnih.govscientificlabs.co.uk

There is a continuous flux of 27-hydroxycholesterol from the circulation into the brain, where it is metabolized to 7-HOCA. nih.gov Under normal conditions, 7-HOCA is present in the cerebrospinal fluid (CSF). nih.gov However, in patients with a compromised BBB, the concentration of 7-HOCA in the CSF is markedly increased. nih.govnih.govresearchgate.net A strong correlation exists between the levels of 7-HOCA in the CSF and the CSF/serum albumin ratio, a conventional marker of BBB permeability. nih.govresearchgate.net This suggests that monitoring CSF levels of 7-HOCA could be a useful tool for diagnosing conditions associated with BBB disruption. nih.gov

Association with Glioblastoma (7alpha-hydroxy-3-oxo-4-cholestenoate)

Recent research has implicated 7alpha-hydroxy-3-oxo-4-cholestenoate (7-HOCA) in the pathogenesis of glioblastoma (GBM), the most aggressive primary malignant brain tumor. nih.govnih.gov Mendelian randomization studies have identified a causal relationship between elevated levels of 7-HOCA in both the cerebrospinal fluid (CSF) and plasma and an increased risk of GBM. nih.govdovepress.com

Clinical validation has confirmed these findings, showing significantly higher concentrations of 7-HOCA in the CSF and plasma of glioblastoma patients compared to control groups. nih.govdovepress.com This suggests that 7-HOCA may not only serve as a biomarker but could also be a factor that promotes the development of glioblastoma. dovepress.com The disruption of cholesterol metabolism, leading to altered levels of metabolites like 7-HOCA, is increasingly recognized as a contributing factor to the development of various cancers, including brain tumors. researchgate.net

Potential Neuroprotective Roles (e.g., in hemorrhagic stroke)

While direct evidence for the neuroprotective role of this compound itself in hemorrhagic stroke is limited, the broader context of cholesterol metabolism and its downstream signaling pathways suggests potential indirect involvement. researchgate.netfortunejournals.comnih.gov For instance, the activation of Liver X Receptors (LXRs), which are regulated by certain oxysterols, has been shown to have anti-inflammatory and neuroprotective effects in experimental stroke models. researchgate.net LXR activation can reduce the expression of proinflammatory genes in the brain and decrease infarct volume. researchgate.net

Given that this compound is a key intermediate in a major cholesterol metabolic pathway, its influence on the pool of LXR ligands and other signaling molecules could be relevant. medchemexpress.com However, it is important to note that the relationship is complex, as high levels of certain oxysterols can also be cytotoxic. medchemexpress.com

Potential in Cancer Research

The role of this compound and its metabolic pathway extends into cancer research beyond glioblastoma. The enzyme that synthesizes this compound, CYP7A1, and the enzyme that metabolizes its precursor, CYP27A1, have been implicated in various cancers. researchgate.netnih.gov The axis involving 27-hydroxycholesterol (27HC), its conversion, and its degradation (in which 7alpha-hydroxylation plays a part) is particularly crucial in endocrine- and metabolism-related cancers. tandfonline.com

For example, in breast cancer, the balance between the enzymes CYP27A1 (which produces 27HC) and CYP7B1 (which metabolizes 27HC) is often disrupted, leading to an accumulation of 27HC, which can promote tumor growth. tandfonline.com While this compound itself is not the direct effector in this scenario, its formation is a key step in the broader bile acid synthesis pathway that helps regulate the levels of various oxysterols with signaling functions. tandfonline.comnih.gov Therefore, understanding the regulation of this compound production is relevant to unraveling the complex role of cholesterol metabolism in cancer. researchgate.net

Oxysterol-Mediated Inhibition of Proliferation in Cancer Types

This compound, an oxysterol formed from the oxidation of cholesterol, has demonstrated cytotoxic and antiproliferative activities in various cancer cell lines. medchemexpress.com For instance, it has shown cytotoxicity against 158N and C6 cells, with IC50 values of approximately 15 μM and 40 μM, respectively. medchemexpress.com This inhibitory effect on cell growth is a significant area of cancer research, as rapidly proliferating cancer cells have a high demand for cholesterol to build new cell membranes. frontiersin.orgnih.gov

The mechanism behind this antiproliferative effect is multifaceted. This compound can inhibit the synthesis of sterols and reduce the activity of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. medchemexpress.com By disrupting cholesterol homeostasis, these oxysterols can hinder the growth of cancer cells. nih.gov

It's important to note that the effects of oxysterols on cancer cell proliferation can vary depending on the specific oxysterol and the type of cancer. nih.gov For example, while this compound shows inhibitory effects, another oxysterol, 27-hydroxycholesterol (27-OHC), has been shown to promote the growth of estrogen receptor-positive breast cancer. mdpi.comnih.gov Conversely, 27-OHC has been found to reduce cell proliferation in colon cancer cell lines. nih.gov

Some studies have explored the combined effect of 7beta-hydroxycholesterol, a stereoisomer of this compound, with conventional cancer therapies. Research has indicated that 7beta-hydroxycholesterol can enhance the sensitivity of tumor cells to certain chemotherapy drugs and radiation. nih.gov

Connection to Cancer Development via Cholesterol Metabolites

The link between cholesterol metabolism and cancer development is well-established. nih.gov Cancer cells often reprogram their cholesterol metabolism to support their rapid growth and proliferation. frontiersin.orgjcancer.org This can involve increasing cholesterol uptake and de novo synthesis. frontiersin.org Cholesterol and its metabolites are not only crucial for membrane structure but also play roles in cell signaling pathways that can drive tumorigenesis. nih.govrvaprostatecancersupport.org

This compound is a key intermediate in the classical pathway of bile acid synthesis, a major route for cholesterol catabolism. nih.govfrontiersin.orgwikipedia.org This pathway is initiated by the enzyme cholesterol 7-alpha-hydroxylase (CYP7A1), which converts cholesterol to this compound. nih.govwikipedia.org The regulation of this pathway is critical for maintaining cholesterol balance.

Dysregulation of cholesterol metabolism and the accumulation of certain cholesterol metabolites can contribute to cancer progression. nih.gov For instance, while some oxysterols have anticancer properties, others can be pro-tumorigenic. The oncometabolite 6-oxo-cholestan-3β,5α-diol, derived from cholesterol, has been found to promote tumor growth in breast cancer. rvaprostatecancersupport.org

Methodologies for Research and Analysis of 7alpha Hydroxycholesterol

Quantitative Analytical Techniques

Accurate measurement of 7alpha-Hydroxycholesterol and its downstream products is crucial for understanding its role in health and disease. Several advanced chromatographic and spectrometric methods have been developed for this purpose.

Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of this compound. nih.govnih.gov This method involves the separation of volatile compounds in a gas phase followed by their detection based on their mass-to-charge ratio. For the analysis of sterols like this compound, which are not inherently volatile, a derivatization step is necessary. mdpi.comnih.govrestek.com This typically involves converting the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. mdpi.comnih.gov

To enhance sensitivity and specificity, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. nih.govnih.govmdpi.com In SIM, the mass spectrometer is set to detect only specific ions known to be characteristic of the analyte of interest. mdpi.com This targeted approach significantly reduces background noise and allows for the detection of low abundance compounds in complex biological matrices like plasma or liver microsomes. nih.govnih.gov For instance, a method developed for analyzing various cholesterol-related compounds in blood utilized GC-MS in SIM mode, which allowed for the determination of this compound with a detection limit of 0.01 μg/mL. mdpi.com The identification of the compound is confirmed by comparing its retention time and mass spectrum with those of a pure standard. mdpi.com

Table 1: GC-MS-SIM Parameters for this compound Analysis

| Parameter | Description | Finding |

|---|---|---|

| Derivatization | Chemical modification to increase volatility. | Formation of trimethylsilyl (TMS) ethers is common. mdpi.comnih.gov |

| Ionization Mode | Method to generate ions from the analyte. | Electron impact (EI) and chemical ionization (CI) are used. nih.gov |

| Detection Mode | Mass spectrometer operational mode. | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. nih.govnih.govmdpi.com |

| Detection Limit | The lowest amount of analyte that can be reliably detected. | As low as 0.01 μg/mL in plasma. mdpi.com |

| Quantification | Method for determining the concentration of the analyte. | Based on the peak area of selected characteristic ions compared to a standard curve. mdpi.com |

This table summarizes key aspects of the Gas-Liquid Chromatography-Mass Spectrometry with Selected Ion Monitoring (GC-MS-SIM) technique for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a highly sensitive alternative for quantifying this compound. researchgate.netencyclopedia.pubnih.govnih.gov This technique separates compounds in a liquid phase based on their physicochemical properties. creative-proteomics.com Since this compound is not naturally fluorescent, a pre-column derivatization step is required to attach a fluorescent tag to the molecule. researchgate.netnih.govnih.gov